- Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors, Bioorganic & Medicinal Chemistry, 2014, 22(15), 3879-3886

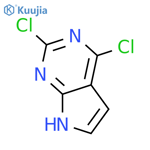

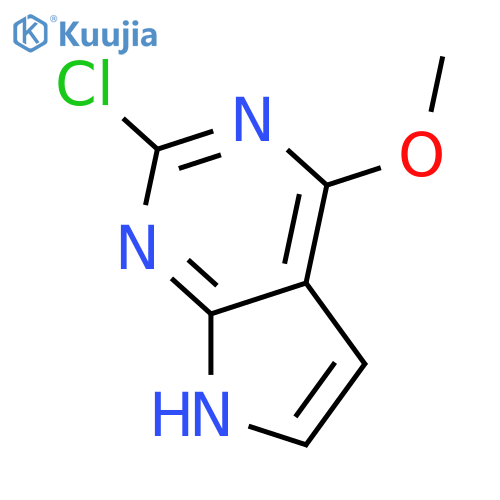

Cas no 96022-77-4 (2-Chloro-6-methoxy-7-deazapurine)

96022-77-4 structure

商品名:2-Chloro-6-methoxy-7-deazapurine

2-Chloro-6-methoxy-7-deazapurine 化学的及び物理的性質

名前と識別子

-

- 7H-Pyrrolo[2,3-d]pyrimidine,2-chloro-4-methoxy-

- 2-Chloro-6-methoxy-7-deazapurine

- 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

- 2-Chloro-4-methoxy-1H-pyrrolo[2,3-d]pyrimidine

- GFXPNNYTVBWDSO-UHFFFAOYSA-N

- FCH1199371

- 2-chloro-4-methoxy-3H-pyrrolo[2,3-d]pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy-

- 1H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-4-methoxy- (9CI)

- 2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- W-204135

- AKOS006329211

- CS-0045665

- D72080

- DTXSID50652518

- DB-239977

- AKOS030255713

- SCHEMBL16446295

- 96022-77-4

-

- インチ: 1S/C7H6ClN3O/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)

- InChIKey: GFXPNNYTVBWDSO-UHFFFAOYSA-N

- ほほえんだ: ClC1N=C2C(C=CN2)=C(OC)N=1

計算された属性

- せいみつぶんしりょう: 183.02000

- どういたいしつりょう: 183.0199395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 50.8

じっけんとくせい

- PSA: 50.80000

- LogP: 1.61990

2-Chloro-6-methoxy-7-deazapurine セキュリティ情報

- ちょぞうじょうけん:-20°C Freezer

2-Chloro-6-methoxy-7-deazapurine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-6-methoxy-7-deazapurine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1249834-250mg |

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 95% | 250mg |

$310 | 2024-06-06 | |

| Chemenu | CM333358-250mg |

2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 95%+ | 250mg |

$354 | 2024-07-18 | |

| Chemenu | CM333358-1g |

2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 95%+ | 1g |

$707 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-209152-250mg |

2-Chloro-6-methoxy-7-deazapurine, |

96022-77-4 | 250mg |

¥2256.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116305-250mg |

2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 97% | 250mg |

¥3202.00 | 2024-04-23 | |

| Aaron | AR01CBU7-250mg |

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 95% | 250mg |

$288.00 | 2025-02-09 | |

| eNovation Chemicals LLC | Y1249834-100mg |

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 95% | 100mg |

$215 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1249834-1g |

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 95% | 1g |

$640 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116305-1g |

2-Chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 97% | 1g |

¥5114.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1249834-1g |

2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |

96022-77-4 | 95% | 1g |

$640 | 2025-03-01 |

2-Chloro-6-methoxy-7-deazapurine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Methanol

リファレンス

- 7-Deaza isosters of 2'-deoxyxanthosine and 2'-deoxyspongosine - synthesis via glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, Liebigs Annalen der Chemie, 1985, (2), 312-20

合成方法 3

はんのうじょうけん

1.1 Reagents: Methylamine Solvents: Methanol ; 1 h, rt → 70 °C

リファレンス

- Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor, ACS Medicinal Chemistry Letters, 2015, 6(5), 584-589

合成方法 4

はんのうじょうけん

1.1 Solvents: Methanol ; 1 h, rt → 70 °C

リファレンス

- LRRK2 inhibitors and methods of making and using the same, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Solvents: Methanol ; 6 h, reflux

1.2 Solvents: Water

1.3 Reagents: Acetic acid ; neutralized

1.2 Solvents: Water

1.3 Reagents: Acetic acid ; neutralized

リファレンス

- Preparation of substituted condensed pyrimidine compounds as PDE4 inhibitors, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of 7H-pyrrolo[2,3-d]pyrimidine compounds as DYRK1A inhibitors, World Intellectual Property Organization, , ,

2-Chloro-6-methoxy-7-deazapurine Raw materials

2-Chloro-6-methoxy-7-deazapurine Preparation Products

2-Chloro-6-methoxy-7-deazapurine 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

96022-77-4 (2-Chloro-6-methoxy-7-deazapurine) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量